molecular formula C27H41NO13 B8025036 (1,3-dioxoisoindolin-2-yl)-PEG9-acid

(1,3-dioxoisoindolin-2-yl)-PEG9-acid

Cat. No.: B8025036
M. Wt: 587.6 g/mol
InChI Key: AJUQOXHLZVQILC-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindolin-2-yl)-PEG9-acid is a compound that features a phthalimide group linked to a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminating in a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG9-acid typically involves the reaction of phthalic anhydride with an amine to form the phthalimide core. The PEG chain is then attached through a series of condensation reactions. One common method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions often require heating and may involve catalysts to improve yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindolin-2-yl)-PEG9-acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the phthalimide group or the PEG chain.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the phthalimide core or the PEG chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindolin-2-yl)-PEG9-acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used for bioconjugation, where it can link biomolecules such as proteins or peptides to PEG chains. This modification can improve the solubility and stability of biomolecules, making them more suitable for therapeutic applications.

Medicine

In medicine, this compound is explored for drug delivery systems. The PEG chain can enhance the pharmacokinetics of drugs, improving their circulation time and reducing immunogenicity.

Industry

In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable linkages with other molecules makes it useful in creating advanced materials for various applications.

Mechanism of Action

The mechanism by which (1,3-dioxoisoindolin-2-yl)-PEG9-acid exerts its effects depends on its application. In drug delivery, the PEG chain can shield the drug from the immune system, enhancing its bioavailability. The phthalimide group can interact with specific molecular targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (1,3-Dioxoisoindolin-2-yl)-PEG8-acid: Similar structure but with one less ethylene glycol unit.

    (1,3-Dioxoisoindolin-2-yl)-PEG10-acid: Similar structure but with one more ethylene glycol unit.

    (1,3-Dioxoisoindolin-2-yl)-PEG9-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

(1,3-Dioxoisoindolin-2-yl)-PEG9-acid is unique due to its specific PEG chain length, which can influence its solubility, reactivity, and biological interactions. The carboxylic acid group provides a versatile handle for further chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO13/c29-25(30)5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-28-26(31)23-3-1-2-4-24(23)27(28)32/h1-4H,5-22H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUQOXHLZVQILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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